1H-Benzimidazole, 5-bromo-7-nitro-
Overview
Description
1H-Benzimidazole, 5-bromo-7-nitro- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound Benzimidazole itself consists of a benzene ring fused to an imidazole ringBenzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Preparation Methods
The synthesis of 1H-Benzimidazole, 5-bromo-7-nitro- typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes, followed by bromination and nitration reactions. One common synthetic route includes:
Condensation Reaction: 1,2-diaminobenzene reacts with an aldehyde to form the benzimidazole core.
Bromination: The benzimidazole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nitration: Finally, the brominated benzimidazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Benzimidazole, 5-bromo-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
1H-Benzimidazole, 5-bromo-7-nitro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research explores its anticancer activities, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-bromo-7-nitro- varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms. In anticancer studies, it may inhibit specific enzymes or signaling pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Benzimidazole, 5-bromo-7-nitro- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-5-nitro-: Known for its antimicrobial properties.
1H-Benzimidazole, 5-chloro-2-methyl-: Studied for its anticancer activities.
1H-Benzimidazole, 2-mercapto-: Used as a corrosion inhibitor.
The uniqueness of 1H-Benzimidazole, 5-bromo-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various research applications .
Properties
IUPAC Name |
6-bromo-4-nitro-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJFUNUDRADTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302450 | |
Record name | 5-Bromo-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713530-57-5 | |
Record name | 5-Bromo-7-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=713530-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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